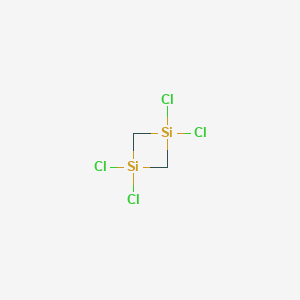
1,1,3,3-Tetrachloro-1,3-disilacyclobutane
描述
1,1,3,3-Tetrachloro-1,3-disilacyclobutane is an organosilicon compound with the molecular formula C2H4Cl4Si2 It consists of a four-membered ring with two silicon atoms and two carbon atoms, each silicon atom bonded to two chlorine atoms
属性
CAS 编号 |
2146-97-6 |
|---|---|
分子式 |
C2H4Cl4Si2 |
分子量 |
226.0 g/mol |
IUPAC 名称 |
1,1,3,3-tetrachloro-1,3-disiletane |
InChI |
InChI=1S/C2H4Cl4Si2/c3-7(4)1-8(5,6)2-7/h1-2H2 |
InChI 键 |
SYSHGEHAYJKOLC-UHFFFAOYSA-N |
规范 SMILES |
C1[Si](C[Si]1(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane can be synthesized through several methods. One common approach involves the reaction of dichlorosilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents. These reactions typically occur under anhydrous conditions to prevent hydrolysis.
Addition Reactions: Reagents such as hydrogen halides and halogenating agents are used under controlled temperature conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Addition Reactions: Products include adducts formed by the addition of nucleophiles or electrophiles to the silicon atoms.
科学研究应用
1,1,3,3-Tetrachloro-1,3-disilacyclobutane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, although more research is needed in this area.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1,3,3-Tetrachloro-1,3-disilacyclobutane involves its interaction with various molecular targets. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved in these interactions depend on the specific chemical environment and the nature of the reactants.
相似化合物的比较
1,1,3,3-Tetramethyl-1,3-disilacyclobutane: Similar structure but with methyl groups instead of chlorine atoms.
1,1,3,3-Tetraphenyl-1,3-disilacyclobutane: Contains phenyl groups instead of chlorine atoms.
Uniqueness: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane is unique due to its chlorine atoms, which impart distinct reactivity and properties compared to its methyl and phenyl analogs. The presence of chlorine atoms allows for a wider range of chemical modifications and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


